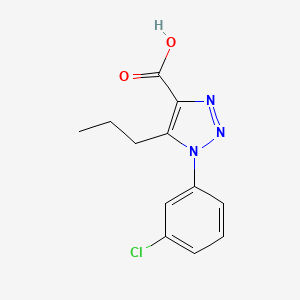

1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl azide with propyl propiolate in the presence of a copper(I) catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Triazole derivatives, including 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, have shown promising anticancer properties. A study highlighted that compounds with the triazole moiety exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells . The mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Research indicates that triazole derivatives can act as potent antifungal agents against various pathogens such as Candida species and Aspergillus . The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance its efficacy against specific microbial strains.

Antiviral Effects

In addition to antibacterial and antifungal properties, triazoles have been investigated for their antiviral potential. Specifically, certain derivatives have shown activity against viruses such as HIV and influenza . The antiviral mechanism often involves interference with viral replication processes.

Agricultural Applications

Fungicides

The fungicidal properties of this compound make it a candidate for agricultural applications. Triazole compounds are widely used in agriculture to control fungal diseases in crops. They function by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Herbicides

Research has also explored the herbicidal activity of triazoles. Some derivatives demonstrate selective toxicity towards specific weed species while being safe for crops, making them valuable in integrated pest management strategies.

Materials Science

Polymer Chemistry

Triazole compounds are utilized in the synthesis of advanced materials due to their unique chemical properties. They can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of this compound into polymer systems has been studied for its potential to improve material performance under harsh conditions .

Table 1: Biological Activities of Triazole Derivatives

Table 2: Synthetic Pathways for Triazole Derivatives

| Synthesis Method | Description | Reference |

|---|---|---|

| Dimroth Reaction | Reaction of organic azides with β-ketoesters | |

| Amidation | Modification of 1H-1,2,3-triazole-4-carboxylic acids |

Case Studies

Case Study 1: Anticancer Research

A study conducted by Zhou et al. (2014) demonstrated that a library of triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. The structure of this compound was included in the screening process, revealing its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Agricultural Application

In agricultural research published by Wang et al. (2014), triazole derivatives were tested for their efficacy as fungicides on crops affected by fungal pathogens. The results indicated that compounds similar to this compound significantly reduced disease incidence in treated plants compared to controls.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propyl group can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propyl group, potentially altering its physical and chemical properties.

1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: The position of the chlorine atom on the phenyl ring is different, which can influence its reactivity and interactions with biological targets.

Uniqueness

1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of substituents on the triazole ring. The presence of both the chlorophenyl and propyl groups can enhance its chemical versatility and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

The compound 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activities associated with this compound, including its anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 253.69 g/mol. The presence of the triazole ring is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). For instance, a related compound showed a COX-2 IC value of 2.6 µM, indicating potent inhibition compared to standard anti-inflammatory drugs like celecoxib .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines. For example, a closely related triazole derivative exhibited IC values of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells . These findings suggest that modifications in the triazole structure can enhance its anticancer properties.

3. Enzyme Inhibition

Triazole derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that substituents on the triazole ring significantly affect inhibitory activity . For example, compounds with specific substitutions showed IC values ranging from 0.13 µM to over 100 µM against BuChE .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that a triazole derivative inhibited COX enzymes effectively, with a selectivity index favoring COX-2 over COX-1, suggesting potential for therapeutic applications in inflammatory conditions .

- Cytotoxicity Assessment : In vitro assays revealed that certain triazole derivatives were more effective than cisplatin against breast cancer cell lines (MCF-7), showcasing their potential as chemotherapeutic agents .

Data Summary

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-4-10-11(12(17)18)14-15-16(10)9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXQAHRVXCDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.